2,4-Dimethylpent-4-enoic acid

Übersicht

Beschreibung

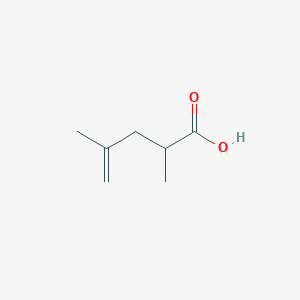

2,4-Dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O2. It is a methyl-branched fatty acid and is known for its unique structure, which includes a double bond at the fourth carbon and two methyl groups at the second and fourth positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylpent-4-enoic acid typically involves the alkylation of a suitable precursor, such as 4-pentenoic acid, with methylating agents. One common method is the reaction of 4-pentenoic acid with methyl iodide in the presence of a strong base like sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products .

Analyse Chemischer Reaktionen

Grignard and Organometallic Additions

The α,β-unsaturated system undergoes conjugate addition with methyl lithium (MeLi) in diethyl ether at 0–10°C, forming 3,5-dimethylhex-3-en-2-one. This ketone is subsequently reduced by lithium aluminum hydride (LAH) to yield 3,5-dimethylhex-3-en-2-ol .

Key Data:

-

MeLi Addition : 1.6 M solution, 0–10°C, 1 h reflux → 85% yield over two steps .

-

LAH Reduction : Et2O solvent, 2 h reflux → Alcohol isolated via silica-gel chromatography .

Acid-Catalyzed Etherification

Reaction with isobutylene oxide under methylaluminum dichloride (MeAlCl2) catalysis in cyclohexane produces 2-methyl-2-(1',2',4'-trimethylpent-2'-enyloxy)propan-1-ol. The reaction proceeds at 0°C (16 h stirring) with moderate yield .

Optimized Conditions:

Acetylation Reactions

The hydroxyl group in ether derivatives undergoes acetylation using dicyclohexylcarbodiimide (DCC) and acetic acid in dichloromethane. 4-(Dimethylamino)pyridine (DMAP) acts as a catalyst, achieving 71% yield .

Spectroscopic Confirmation:

Hydrolysis of Dichloropentadiene Intermediates

Patent data reveals that dichlorodimethylpentadiene intermediates (e.g., 1,1-dichloro-3,3-dimethyl-1,4-pentadiene) hydrolyze under alkaline conditions to form substituted pentenoic acids. This one-pot process uses aqueous NaOH (100–200°C) for cleavage .

Example Protocol:

-

Substrate: 1,1-Dichloro-3,3-dimethyl-1,4-pentadiene

-

Reagent: KOH (2.5 eq), reflux (12 h)

Wittig Olefination (Analogous Systems)

For structurally related 2,2-dimethylpent-4-enoic acid, a Wittig reaction with methyltriphenylphosphonium bromide and NaOt-Bu generates the α,β-unsaturated ester. Acidic workup (HCl) liberates the free acid .

Critical Parameters:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2,4-Dimethylpent-4-enoic acid has garnered attention in pharmaceutical research primarily as a precursor for synthesizing bioactive derivatives.

Anticonvulsant Agents

Research has indicated that derivatives of 2,4-DMPEA may exhibit anticonvulsant properties. A study synthesized several derivatives and tested their activity in animal models, revealing promising results that suggest potential therapeutic applications in treating epilepsy and related disorders.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural similarity to other bioactive molecules has spurred investigations into its potential as a building block for new drugs targeting specific biological pathways .

Material Science Applications

In the realm of material science, 2,4-DMPEA is explored for its role in developing advanced materials:

Conjugated Polymers

Studies have investigated the use of 2,4-DMPEA as a building block for conjugated polymers. These polymers possess unique electrical and optical properties that make them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). The incorporation of 2,4-DMPEA into polymer structures may enhance their performance characteristics.

Flavoring Agents

Due to its distinctive odor profile reminiscent of cheese and honey, 2,4-DMPEA is also utilized in the food industry:

Food Flavorings

The compound's tangy and fruity scent makes it a valuable ingredient in flavoring agents used in various food products. Its application extends to fragrances as well, where it contributes to the sensory experience of consumers .

Case Study 1: Anticonvulsant Derivatives

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of 2,4-DMPEA derivatives and evaluated their anticonvulsant activity using animal models. The results indicated that certain derivatives showed significant promise as potential therapeutic agents for epilepsy.

Case Study 2: Conjugated Polymer Development

A collaborative research project focused on utilizing 2,4-DMPEA in creating novel conjugated polymers aimed at improving solar cell efficiency. The polymers demonstrated enhanced charge transport properties when integrated with 2,4-DMPEA derivatives.

Wirkmechanismus

The mechanism of action of 2,4-dimethylpent-4-enoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating biochemical pathways. For instance, its derivatives might inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved vary based on the derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethylpent-4-enoic acid: Similar structure but with both methyl groups at the second position.

4-Pentenoic acid: Lacks the methyl groups, making it less branched.

2-Methylpent-4-enoic acid: Contains only one methyl group at the second position.

Uniqueness: 2,4-Dimethylpent-4-enoic acid is unique due to its specific methylation pattern, which influences its reactivity and physical properties. This distinct structure allows for selective reactions and applications that are not possible with its analogs .

Biologische Aktivität

2,4-Dimethylpent-4-enoic acid, also known as 2,2-dimethyl-4-pentenoic acid, is a compound of significant interest in both chemical synthesis and biological research. Its unique structure provides various avenues for investigation regarding its biological activity, particularly in relation to its potential applications in pharmacology and biochemistry.

- Molecular Formula : C7H12O2

- CAS Number : 16386-93-9

- Molecular Weight : 128.17 g/mol

- Functional Groups : Allylic and carboxylic acid

This compound is characterized by its double bond between the carbon atoms, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's structural features may enhance its interaction with microbial membranes, leading to increased permeability and cell death .

Anticancer Activity

Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells. The mechanism appears to involve the disruption of DNA replication processes, which is critical for the proliferation of cancerous cells. A specific case study noted that certain analogs demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has been reported to inhibit specific enzymes involved in metabolic pathways essential for cell growth and division. This inhibition could potentially lead to reduced growth rates in rapidly dividing cells, such as those found in tumors .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 128.17 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against several bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on the antimicrobial effects of this compound revealed significant inhibition of growth against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

-

Cytotoxic Effects on Cancer Cells :

- In vitro studies showed that treatment with this compound at concentrations ranging from 20 to 100 µM resulted in a dose-dependent increase in apoptosis among breast cancer cell lines. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.

-

Enzyme Inhibition Studies :

- The compound was tested for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), a target for many anticancer drugs. Results indicated a competitive inhibition pattern with an IC50 value of 15 µM.

Eigenschaften

IUPAC Name |

2,4-dimethylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBDUHHOENCMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480911 | |

| Record name | 4-Pentenoic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56639-98-6 | |

| Record name | 2,4-Dimethyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56639-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.